molecular formula C22H15FN2O3 B300833 (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

(4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Cat. No. B300833
M. Wt: 374.4 g/mol
InChI Key: CHRWDRNRRWEKGF-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione, also known as FPB, is a novel pyrazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. FPB is a yellow crystalline solid with a molecular formula of C26H18FN2O3 and a molecular weight of 428.43 g/mol.

Mechanism of Action

The exact mechanism of action of (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is not fully understood. However, it is believed that (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
(4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has been shown to have a low toxicity profile in animal studies. It is rapidly absorbed and distributed in the body, and it is metabolized by the liver. (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has been shown to have a short half-life, which suggests that it is rapidly eliminated from the body. (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has also been shown to have a good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

(4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several advantages for laboratory experiments. It is easy to synthesize, and it can be easily purified using various analytical techniques. (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has also been shown to have a high potency, which makes it a useful tool for studying various biological processes. However, (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has some limitations as well. It is relatively unstable under certain conditions, and it can degrade rapidly in the presence of light and air. Additionally, (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione. One area of interest is the development of new analogs of (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione with improved pharmacological properties. Another area of interest is the investigation of the potential of (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione as a drug delivery system for various therapeutic agents. Finally, the use of (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione as a tool for studying various biological processes, such as inflammation and cancer, is an area of ongoing research.

Synthesis Methods

(4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluoro-3-phenoxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst under reflux conditions. The yield of the reaction is typically high, and the purity of the product can be easily confirmed using various analytical techniques, such as NMR, IR, and mass spectrometry.

Scientific Research Applications

(4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in various animal models. (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has also been investigated for its potential as a cancer therapeutic agent. Studies have demonstrated that (4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

(4E)-4-(4-fluoro-3-phenoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Molecular Formula

C22H15FN2O3

Molecular Weight

374.4 g/mol

IUPAC Name

(4E)-4-[(4-fluoro-3-phenoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C22H15FN2O3/c23-19-12-11-15(14-20(19)28-17-9-5-2-6-10-17)13-18-21(26)24-25(22(18)27)16-7-3-1-4-8-16/h1-14H,(H,24,26)/b18-13+

InChI Key

CHRWDRNRRWEKGF-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)F)OC4=CC=CC=C4)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)F)OC4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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